![molecular formula C13H17NO B583867 N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide CAS No. 1346616-99-6](/img/structure/B583867.png)

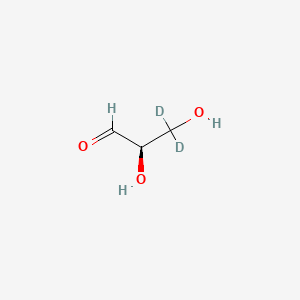

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide

描述

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide, also known as Methylpropynox, is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of various organic compounds and is used as an oxidizing agent in various laboratory experiments. It is also a useful reagent in the synthesis of alkaloids and other complex organic compounds.

科学研究应用

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox is widely used in scientific research applications. It is used as an oxidizing agent in organic synthesis, as well as in the synthesis of alkaloids and other complex organic compounds. It is also used in the preparation of polymers and other polymeric materials. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

作用机制

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox acts as an oxidizing agent in organic synthesis. It is used to oxidize primary alcohols to aldehydes, secondary alcohols to ketones, and tertiary alcohols to carboxylic acids. It is also used to oxidize organic compounds such as amines, phenols, and sulfides.

Biochemical and Physiological Effects

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It is not known to be harmful to humans or other animals and is considered to be safe for use in laboratory experiments.

实验室实验的优点和局限性

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox has several advantages for use in laboratory experiments. It is relatively non-toxic and does not have any significant biochemical or physiological effects. It is also highly reactive and can be used to oxidize a wide variety of organic compounds. However, it is also highly volatile and can be hazardous if not handled properly.

未来方向

There are several potential future directions for research involving N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox. For example, further research could be done to improve the efficiency of its synthesis process, as well as to explore new applications for its use in organic synthesis. Additionally, further research could be done to explore the potential of using N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox as a catalyst in a variety of reactions. Finally, further research could be done to explore the potential of using N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox as a reagent in the synthesis of pharmaceuticals and agrochemicals.

合成方法

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox can be synthesized through a two-step process. The first step involves the reaction of 1-phenylpropan-2-yl bromide with sodium methoxide in methanol. This reaction yields the corresponding alcohol, which is then oxidized with nitric acid to form the desired product. This reaction is carried out at a temperature of 80-90°C and yields a product with a purity of >90%.

属性

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFPCTFUZXEDKP-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747511 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

CAS RN |

366462-61-5 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

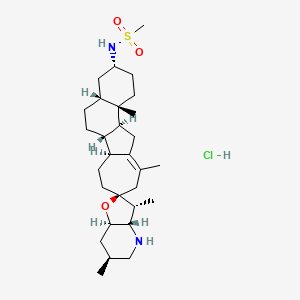

Q1: What is the main metabolic pathway of selegiline in the body?

A: Research indicates that the primary metabolic pathway of selegiline (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) involves its conversion to selegiline-N-oxide (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide). This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]

Q2: How does the urinary excretion of selegiline-N-oxide compare to other selegiline metabolites?

A: Studies in human subjects have shown that the cumulative urinary excretion of selegiline-N-oxide within the first 8-12 hours after selegiline administration is comparable to that of methamphetamine. Furthermore, the total amount of selegiline-N-oxide excreted within the first 72 hours is significantly higher (2.0-7.8 times) than that of N-desmethylselegiline. []

Q3: Why is the measurement of selegiline-N-oxide in urine important?

A: The detection of selegiline-N-oxide in urine serves as a valuable indicator for differentiating selegiline use from methamphetamine abuse. This distinction is crucial due to the potential for false-positive results in drug tests, as selegiline metabolism can produce methamphetamine as a byproduct. [, ]

Q4: What analytical techniques are employed to detect and quantify selegiline-N-oxide in biological samples?

A: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) has been successfully utilized for the simultaneous determination of selegiline-N-oxide and other selegiline metabolites in urine samples. []

Q5: Is the formation of selegiline-N-oxide consistent across different species?

A: In vitro studies have demonstrated that the formation of selegiline-N-oxide from selegiline occurs in liver microsomes obtained from various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

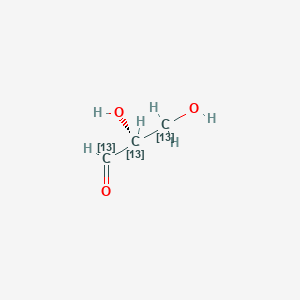

![DL-[2-13C]Glyceraldehyde](/img/structure/B583784.png)

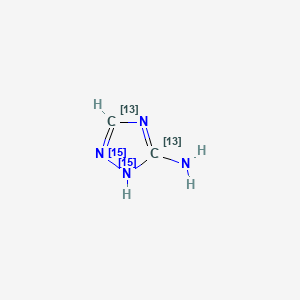

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)